molecular formula C15H14N2O2S B5833947 3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5833947
M. Wt: 286.4 g/mol
InChI Key: ASXWBELNOOEHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the thieno[2,3-d]pyrimidine family. It is a small molecule that has been studied for its potential application in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential application in cancer research. Its anticancer activity makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and to identify the specific enzymes or pathways that it targets. Another direction is to explore its potential application in combination with other anticancer agents. Additionally, its antibacterial and antifungal activity could be further studied for potential application in the development of new antibiotics.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methoxybenzaldehyde with 2,3-dimethylthiophene-1,1-dioxide in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield the final product.

Scientific Research Applications

3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential application in scientific research. It has been found to have anticancer activity in vitro against several cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-10(2)20-14-13(9)15(18)17(8-16-14)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXWBELNOOEHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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